molecular formula C16H18N2O3S B5088781 5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole

5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole

Cat. No. B5088781
M. Wt: 318.4 g/mol
InChI Key: FAEDHOTUDLHFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPTP-Isoxazole and is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

MPTP-Isoxazole acts as a modulator of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes. Additionally, MPTP-Isoxazole has been shown to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
MPTP-Isoxazole has been shown to have various biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters, including dopamine and acetylcholine, which are involved in various neurological processes. Additionally, MPTP-Isoxazole has been shown to reduce the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MPTP-Isoxazole has several advantages for lab experiments. It is a potent modulator of certain enzymes and receptors, which makes it a valuable tool for studying their function. Additionally, it has been shown to have a high degree of selectivity, which means that it can modulate specific targets without affecting other biological processes. However, MPTP-Isoxazole has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for the use of MPTP-Isoxazole in scientific research. One potential application is in the development of novel therapeutics for neurological and inflammatory diseases. Additionally, MPTP-Isoxazole could be used to investigate the role of certain enzymes and receptors in various biological processes. Further studies are needed to determine the full potential of MPTP-Isoxazole in scientific research.
Conclusion:
MPTP-Isoxazole is a valuable tool for scientific research due to its potential applications in investigating the mechanism of action of various biological processes. It has several advantages for lab experiments, including its potency and selectivity. However, further studies are needed to determine its safety and efficacy before it can be used in therapeutic applications. Overall, MPTP-Isoxazole has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.

Synthesis Methods

MPTP-Isoxazole is synthesized through a multi-step process involving the reaction of 2-(methylthio)phenol with epichlorohydrin, followed by the reaction with N-methylpyrrolidine and isoxazole-5-carboxylic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

MPTP-Isoxazole has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been shown to modulate the activity of certain enzymes and receptors, which makes it a valuable tool for studying their function and potential therapeutic applications.

properties

IUPAC Name

[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22-15-7-3-2-6-14(15)20-11-12-10-13(17-21-12)16(19)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEDHOTUDLHFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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